REACTION_CXSMILES
|
C(OC([N:11]1[CH2:16][CH2:15][N:14](C(OCC2C=CC=CC=2)=O)[CH2:13][CH:12]1[C:27](=[O:30])[NH:28][CH3:29])=O)C1C=CC=CC=1>C(O)C.[Pd]>[CH3:29][NH:28][C:27]([CH:12]1[CH2:13][NH:14][CH2:15][CH2:16][NH:11]1)=[O:30]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was vigorously stirred under hydrogen atmosphere for 4 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered through Celite® pad
|
Type
|
WASH
|
Details
|
the filter cake was washed with EtOH
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |